N-(2-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . Compounds containing the piperidine moiety exhibit a wide range of biological activities and are utilized in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the acylation of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions . The use of catalysts such as palladium or nickel is common in these processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new piperidine compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated derivatives, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: New piperidine derivatives
Scientific Research Applications
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Berberine: Demonstrates antimicrobial and anticancer properties.
The uniqueness of N-[(2-methylphenyl)methyl]piperidine-4-carboxamide lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-5-13(11)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) |
InChI Key |
RIDJWUOBDNUAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
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